

# 4-(Trifluoromethyl)pyridine 1-oxide spectral data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)pyridine 1-oxide

Cat. No.: B1329877

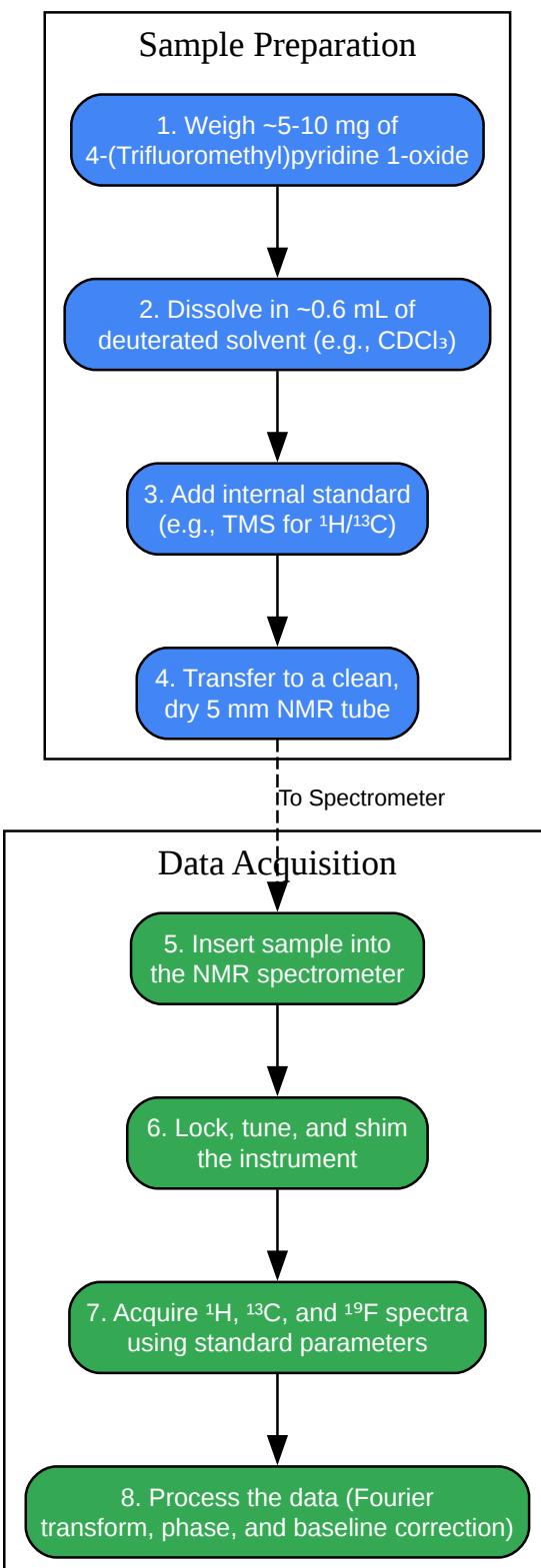
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## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For **4-(Trifluoromethyl)pyridine 1-oxide**, a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR provides a complete picture of its molecular framework.

## Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

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Caption: Workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

- Solvent Selection: Chloroform-d ( $\text{CDCl}_3$ ) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with poor solubility,  $\text{DMSO-d}_6$  could be an alternative.[1][2]
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR because it is chemically inert, volatile (easily removed), and produces a single, sharp signal at 0 ppm that does not typically overlap with analyte signals. For  $^{19}\text{F}$  NMR, an external standard like  $\text{CFCl}_3$  is often used.[3]

## $^1\text{H}$ NMR Spectroscopy: Probing the Aromatic Protons

The  $^1\text{H}$  NMR spectrum of **4-(Trifluoromethyl)pyridine 1-oxide** is expected to show two distinct signals corresponding to the two sets of magnetically non-equivalent protons on the pyridine ring.

- Expected Chemical Shifts ( $\delta$ ): The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. The potent electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electron density of the ring. Protons ortho to the N-oxide (H-2 and H-6) are shifted downfield compared to pyridine itself. Protons meta to the N-oxide (H-3 and H-5) are also affected. The  $\text{CF}_3$  group will further deshield the adjacent protons (H-3 and H-5).
- Splitting Patterns (Multiplicity): The protons will exhibit coupling to their neighbors, resulting in a characteristic AX system (or more accurately, an AA'XX' system due to magnetic non-equivalence). We expect two doublets.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **4-(Trifluoromethyl)pyridine 1-oxide**

| Protons  | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|--|--------------|---------------------------|
| H-2, H-6 | 8.20 - 8.40                                | Doublet (d)  | ~6-7                      |
| H-3, H-5 | 7.40 - 7.60                                | Doublet (d)  | ~6-7                      |

Predicted in  $\text{CDCl}_3$  at 400 MHz. These are estimated values based on data for similar pyridine N-oxides and trifluoromethylated pyridines.[4][5]

## $^{13}\text{C}$ NMR Spectroscopy: Mapping the Carbon Skeleton

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the molecule, four distinct carbon signals are expected, plus the signal for the trifluoromethyl carbon.

- Expected Chemical Shifts ( $\delta$ ):
  - C-4: This carbon, directly attached to the  $\text{CF}_3$  group, will be significantly influenced by its electron-withdrawing nature and will also show coupling to the fluorine atoms.
  - C-2, C-6: These carbons are adjacent to the N-oxide and are expected to be deshielded.
  - C-3, C-5: These carbons are adjacent to the  $\text{CF}_3$ -bearing carbon and will also be deshielded.
  - $\text{CF}_3$  Carbon: The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms ( $^1\text{JCF}$ ).

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **4-(Trifluoromethyl)pyridine 1-oxide**

| Carbon        | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity (due to C-F coupling)                           |
|---------------|--|--|
| C-2, C-6      | ~140                                       | Singlet  |
| C-3, C-5      | ~125                                       | Quartet ( $^4\text{JCF} \approx 3\text{-}4 \text{ Hz}$ )     |
| C-4           | ~135                                       | Quartet ( $^2\text{JCF} \approx 30\text{-}35 \text{ Hz}$ )   |
| $\text{CF}_3$ | ~123                                       | Quartet ( $^1\text{JCF} \approx 270\text{-}275 \text{ Hz}$ ) |

Predicted in  $\text{CDCl}_3$  at 100 MHz. These are estimated values based on known substituent effects.[3][4]

## **<sup>19</sup>F NMR Spectroscopy: The Definitive Signal**

<sup>19</sup>F NMR is the most direct method for confirming the presence of the trifluoromethyl group.[\[6\]](#)

- Expected Chemical Shift ( $\delta$ ): The  $\text{CF}_3$  group attached to an aromatic ring typically appears in a well-defined region of the spectrum. For a pyridine ring, the signal is expected between -60 and -65 ppm relative to  $\text{CFCl}_3$ .[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Multiplicity: Since there are no other fluorine atoms in the molecule, the <sup>19</sup>F NMR spectrum will show a single, sharp singlet.

Table 3: Predicted <sup>19</sup>F NMR Spectral Data for **4-(Trifluoromethyl)pyridine 1-oxide**

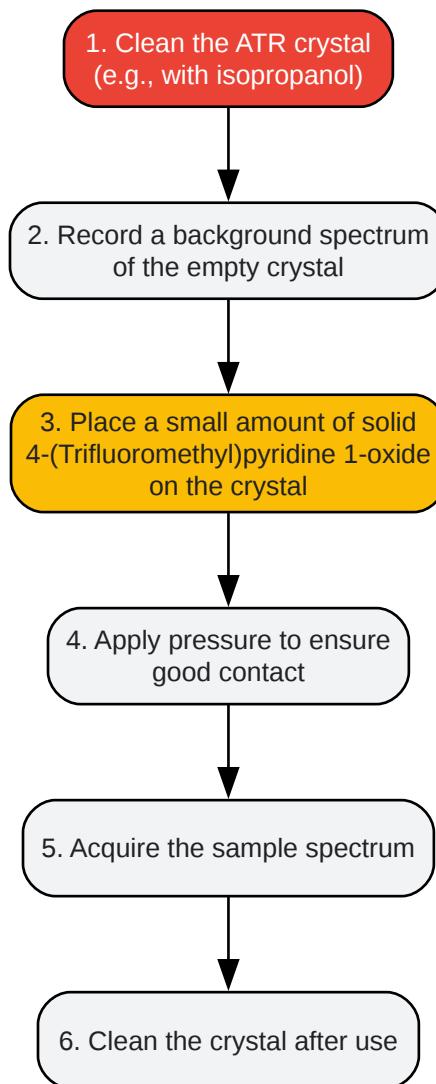
| Fluorine Atoms | Predicted Chemical Shift<br>( $\delta$ , ppm) | Multiplicity |
|----------------|---|--------------|
| $-\text{CF}_3$ | -63 to -65                                    | Singlet (s)  |

Predicted in  $\text{CDCl}_3$ , referenced to  $\text{CFCl}_3$  at 376 MHz.

## **Infrared (IR) Spectroscopy: Identifying Functional Groups**

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## **Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)**



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Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

**Key Vibrational Modes:** The IR spectrum of **4-(Trifluoromethyl)pyridine 1-oxide** will be dominated by vibrations from the aromatic ring, the N-O bond, and the C-F bonds.

Table 4: Predicted Key IR Absorption Bands for **4-(Trifluoromethyl)pyridine 1-oxide**

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type                           | Intensity              |
|--------------------------------|--|------------------------|
| ~3100 - 3000                   | Aromatic C-H stretch                     | Medium-Weak            |
| ~1600 - 1450                   | Aromatic C=C and C=N ring stretching     | Medium-Strong          |
| ~1300 - 1200                   | N-O stretch                              | Strong, Characteristic |
| ~1350 - 1100                   | C-F stretches (asymmetric and symmetric) | Very Strong, Broad     |
| ~900 - 675                     | Aromatic C-H out-of-plane bending        | Strong                 |

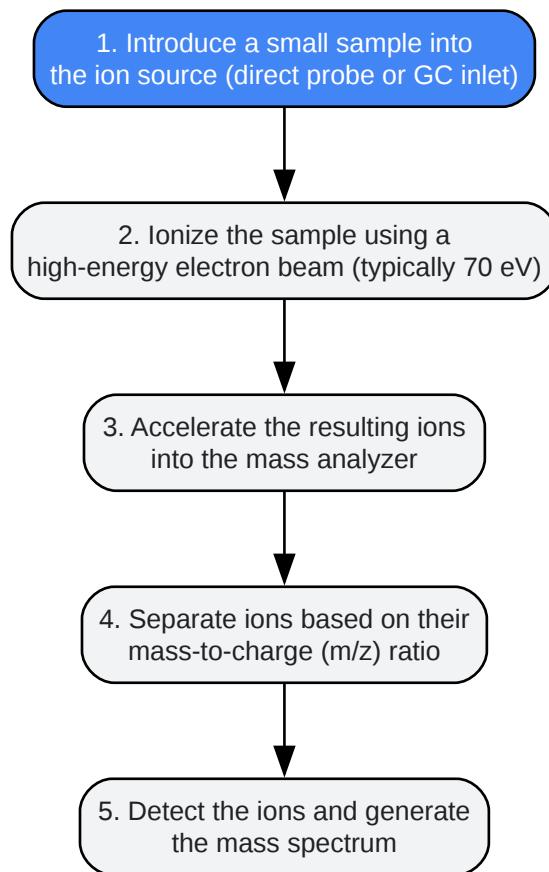
#### Trustworthiness of Assignments:

- N-O Stretch: The N-O stretching vibration in pyridine N-oxides is a highly characteristic and strong band, typically found between 1200 and 1300 cm<sup>-1</sup>.[\[9\]](#)[\[10\]](#)[\[11\]](#) Its exact position is sensitive to the electronic effects of other substituents.
- C-F Stretches: The C-F stretching vibrations of a CF<sub>3</sub> group are typically very strong and appear in the 1350-1100 cm<sup>-1</sup> region, often as multiple strong bands.[\[6\]](#) This region can sometimes overlap with other fingerprint region absorptions but is usually distinguishable by its high intensity.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)



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Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Expected Fragmentation Pattern: The molecular formula of **4-(Trifluoromethyl)pyridine 1-oxide** is  $C_6H_4F_3NO$ , with a molecular weight of 163.1 g/mol .

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at  $m/z = 163$ . This peak should be reasonably intense.
- Key Fragments:
  - $[M-O]^+$  ( $m/z = 147$ ): A very common fragmentation pathway for N-oxides is the loss of an oxygen atom, leading to the corresponding pyridine radical cation. This is often a prominent peak.
  - $[M-O-HCN]^+$  ( $m/z = 120$ ): Following the loss of oxygen, the resulting 4-(trifluoromethyl)pyridine can lose HCN, a characteristic fragmentation of pyridine rings.

- $[\text{CF}_3]^+$  (m/z = 69): The trifluoromethyl cation is a stable fragment and is expected to be observed.
- $[\text{M}-\text{CF}_3]^+$  (m/z = 94): Loss of the trifluoromethyl radical would result in a fragment corresponding to the 4-pyridyl-N-oxide cation.

The fragmentation of trifluoromethyl-substituted heterocycles can be complex, but these represent the most logical and commonly observed pathways.[\[12\]](#)[\[13\]](#)

Table 5: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment   |
|-----|---|
| 163 | $[\text{C}_6\text{H}_4\text{F}_3\text{NO}]^+$ (Molecular Ion) |
| 147 | $[\text{C}_6\text{H}_4\text{F}_3\text{N}]^+$                  |
| 120 | $[\text{C}_5\text{H}_4\text{F}_3]^+$                          |
| 94  | $[\text{C}_5\text{H}_4\text{NO}]^+$                           |
| 69  | $[\text{CF}_3]^+$   |

## Conclusion

The comprehensive spectral analysis of **4-(Trifluoromethyl)pyridine 1-oxide** relies on the synergistic interpretation of NMR, IR, and MS data.  $^{19}\text{F}$  NMR provides unambiguous confirmation of the trifluoromethyl group, while  $^1\text{H}$  and  $^{13}\text{C}$  NMR elucidate the substitution pattern on the pyridine ring. IR spectroscopy confirms the presence of the characteristic N-O and C-F bonds, and mass spectrometry validates the molecular weight and reveals predictable fragmentation pathways. This guide provides a robust predictive framework for researchers to confidently identify and characterize this important chemical entity.

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